molecular formula C8H13ClN2O B15219489 5-(Piperidin-4-yl)oxazole hydrochloride

5-(Piperidin-4-yl)oxazole hydrochloride

Katalognummer: B15219489
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: PQIVONHVADUBPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Piperidin-4-yl)oxazole hydrochloride is a chemical compound that features a piperidine ring fused with an oxazole ring, forming a unique heterocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Piperidin-4-yl)oxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .

Wissenschaftliche Forschungsanwendungen

5-(Piperidin-4-yl)oxazole hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Piperidin-4-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 5-(Piperidin-4-yl)oxazole hydrochloride.

    Oxazole Derivatives: Other oxazole-containing compounds, like oxazole-4-carboxylic acid, exhibit similar chemical properties.

Uniqueness: this compound is unique due to its combined piperidine and oxazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13ClN2O

Molekulargewicht

188.65 g/mol

IUPAC-Name

5-piperidin-4-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h5-7,9H,1-4H2;1H

InChI-Schlüssel

PQIVONHVADUBPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CN=CO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.